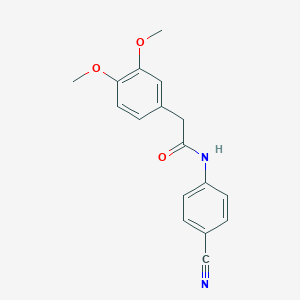
N-(4-cyanophenyl)-2-(3,4-dimethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-cyanophenyl)-2-(3,4-dimethoxyphenyl)acetamide, also known as DMXAA, is a synthetic compound that has been studied for its potential anti-cancer properties. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies. In
作用机制
The exact mechanism of action of N-(4-cyanophenyl)-2-(3,4-dimethoxyphenyl)acetamide is not fully understood, but it is thought to work by activating the immune system to attack cancer cells. This compound has been shown to stimulate the production of cytokines, which are proteins that play a key role in the immune response. It has also been shown to activate the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has been shown to have other biochemical and physiological effects. It has been shown to increase blood flow and decrease blood pressure in animal studies. This compound has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of N-(4-cyanophenyl)-2-(3,4-dimethoxyphenyl)acetamide in lab experiments is that it has been shown to be effective in inducing tumor necrosis in a variety of cancer cell lines. However, there are also limitations to its use. This compound has been shown to have low solubility in water, which can make it difficult to administer in experiments. It also has a short half-life in the body, which can make it difficult to maintain consistent levels of the compound.
未来方向
There are several future directions for the study of N-(4-cyanophenyl)-2-(3,4-dimethoxyphenyl)acetamide. One direction is to further explore its mechanism of action and how it activates the immune system to attack cancer cells. Another direction is to investigate its potential use in combination with other anti-cancer drugs. Finally, there is a need for further research into the optimal dosage and administration of this compound in order to maximize its effectiveness.
In conclusion, this compound is a synthetic compound that has shown promise in the treatment of cancer. Its potential anti-cancer properties, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of cancer.
合成方法
N-(4-cyanophenyl)-2-(3,4-dimethoxyphenyl)acetamide is synthesized by reacting 3,4-dimethoxybenzaldehyde with malononitrile in the presence of ammonium acetate and acetic anhydride. The resulting product is then reacted with ethyl chloroacetate to form this compound.
科学研究应用
N-(4-cyanophenyl)-2-(3,4-dimethoxyphenyl)acetamide has been studied extensively for its potential anti-cancer properties. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. This compound has also been shown to have anti-angiogenic properties, meaning it can prevent the growth of new blood vessels that are necessary for tumor growth.
属性
分子式 |
C17H16N2O3 |
|---|---|
分子量 |
296.32 g/mol |
IUPAC 名称 |
N-(4-cyanophenyl)-2-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C17H16N2O3/c1-21-15-8-5-13(9-16(15)22-2)10-17(20)19-14-6-3-12(11-18)4-7-14/h3-9H,10H2,1-2H3,(H,19,20) |
InChI 键 |
KPBXWHAYMFSBNZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C#N)OC |
规范 SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C#N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B270652.png)
![2-({[4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B270656.png)

![2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide](/img/structure/B270661.png)




![Ethyl 2-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270668.png)



